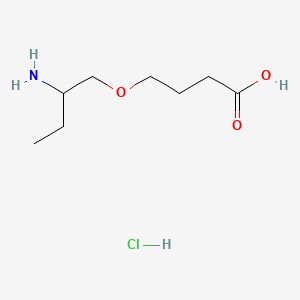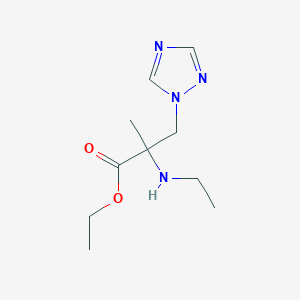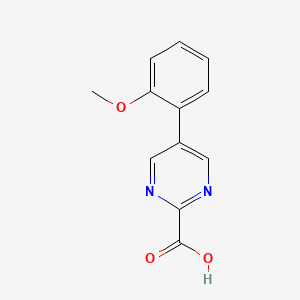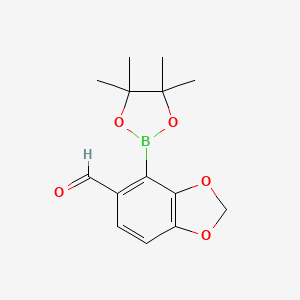
2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes substituted with an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 4,5-dimethylimidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzoic acid.
Reduction: 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzyl alcohol.
Substitution: 2-Amino-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde.
Applications De Recherche Scientifique
2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can interact with metal ions in metalloproteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde
- 2-Chloro-6-(4,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde
- 2-Chloro-6-(4,5-dimethyl-1h-triazol-1-yl)benzaldehyde
Uniqueness
2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of the 4,5-dimethylimidazole ring, which can confer specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of specialized pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
2-chloro-6-(4,5-dimethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11ClN2O/c1-8-9(2)15(7-14-8)12-5-3-4-11(13)10(12)6-16/h3-7H,1-2H3 |
Clé InChI |
WQDZREHWWCFANG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)C2=C(C(=CC=C2)Cl)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)



![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)






